Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring, introduction of the cyano group, and the attachment of various substituents. Common reagents used in these reactions include aldehydes, amines, and thiols under conditions such as reflux in organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the benzyl or phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve organic solvents and controlled temperatures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The dihydropyridine core can interact with various enzymes and receptors, modulating their activity. The cyano and sulfanyl groups may also play roles in binding to biological macromolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine-based drug with antihypertensive properties.
Nicardipine: Similar in structure and function to nifedipine, used to treat high blood pressure.
Uniqueness
Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
CAS No. |
369394-55-8 |
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Molecular Formula |
C34H35N3O3S |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
benzyl 5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H35N3O3S/c1-5-24-11-17-28(18-12-24)37-30(38)21-41-33-29(19-35)32(27-15-13-26(14-16-27)22(2)3)31(23(4)36-33)34(39)40-20-25-9-7-6-8-10-25/h6-18,22,32,36H,5,20-21H2,1-4H3,(H,37,38) |
InChI Key |
PEJAEDTWIBYMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)C)C#N |
Origin of Product |
United States |
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